molecular formula C19H19ClF3N3S B11480781 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione

1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione

Cat. No.: B11480781
M. Wt: 413.9 g/mol
InChI Key: IMISOTBXBSRDHU-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenylpropyl group, and a triazinane-2-thione core

Preparation Methods

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione typically involves multiple steps, starting with the preparation of the core triazinane-2-thione structure. This can be achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization. The introduction of the 2-chloro-5-(trifluoromethyl)phenyl group is often accomplished via nucleophilic substitution reactions, while the phenylpropyl group can be added through alkylation reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.

Chemical Reactions Analysis

1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazinane-2-thione core to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl positions, resulting in the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to fully understand its efficacy and safety.

    Industry: It is employed in the production of specialty chemicals and materials, where its unique properties can enhance performance.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione include:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19ClF3N3S

Molecular Weight

413.9 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C19H19ClF3N3S/c20-16-9-8-15(19(21,22)23)11-17(16)26-13-25(12-24-18(26)27)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,24,27)

InChI Key

IMISOTBXBSRDHU-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CCCC2=CC=CC=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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